molecular formula C8H9IN2O2 B10908581 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B10908581
M. Wt: 292.07 g/mol
InChI Key: AOGMHNDFIWLEDI-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid is a compound with a unique structure that includes a cyclopropyl group, an iodine atom, and a pyrazole ring

Preparation Methods

The synthesis of 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopropyl and iodine groups. The final step involves the addition of the acetic acid moiety. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl and iodine groups may enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid include other pyrazole derivatives such as 4-iodopyrazole and pyrazol-1-ylacetic acid . Compared to these compounds, this compound is unique due to the presence of both the cyclopropyl and iodine groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

2-(3-cyclopropyl-4-iodopyrazol-1-yl)acetic acid

InChI

InChI=1S/C8H9IN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13)

InChI Key

AOGMHNDFIWLEDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2I)CC(=O)O

Origin of Product

United States

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